molecular formula C7H14Cl2N4 B2520392 5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride CAS No. 2241129-56-4

5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride

Cat. No. B2520392
CAS RN: 2241129-56-4
M. Wt: 225.12
InChI Key: ZIKMUEMRNKFEFW-UHFFFAOYSA-N
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Description

The compound "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The presence of the aminomethyl group and dimethylamine substituents suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through reactions involving chloroacetyl chloride, malononitrile dimer, and hydrazine, leading to the formation of hybrid molecules with pyrazole units . Another method includes the iodination of 2-aminopyrazines followed by a domino trifluoromethylation and condensation under Cu catalysis . These methods highlight the versatility of pyrazine chemistry and the potential routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, reveals that the pyrazole ring is substituted with amino, carbonitrile, and chloroethyl groups, and the structure is stabilized by intermolecular interactions . These structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions due to their reactive functional groups. For example, the reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride forms an acetamide derivative, which can further react with other nucleophiles to create complex molecules . The reactivity of the amino and aminomethyl groups in "this compound" would likely allow for similar transformations, enabling the synthesis of a wide range of derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely depending on their substituents. For instance, some dihydrochloride derivatives of bis(aminomethyl)hexanediones are stable crystalline substances, while others are hygroscopic . These properties are important for the handling and storage of the compounds and can also affect their solubility and stability in biological assays. The dihydrochloride salt form of "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine" would be expected to enhance its water solubility, which is beneficial for pharmaceutical applications.

Scientific Research Applications

Synthesis and Application in Polymer and Material Science

Conversion of Biomass to Furan Derivatives : The synthesis of furan derivatives from plant biomass, including hexose carbohydrates and lignocellulose, is a significant area of research. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal as they can replace non-renewable hydrocarbon sources. The derivatives mentioned, including 2,5-bis(aminomethyl)furan, are integral in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and chemicals, demonstrating the potential of biomass conversion technologies in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Fine Chemicals

5-HMF in Organic Synthesis : 5-HMF serves as a biomass-derived platform chemical for producing value-added chemicals, materials, and biofuels. Its functional groups make it an excellent starting material for synthesizing fine chemicals, underlining the importance of renewable carbon sources in chemical synthesis. The review highlights 5-HMF's utility in preparing various fine chemicals, showcasing the adaptability of biomass-derived compounds in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Environmental and Hazardous Material Degradation

Advanced Oxidation Processes for Degradation : The degradation of nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional processes, can be effectively achieved through advanced oxidation processes (AOPs). These processes improve the treatment schemes for hazardous compounds, highlighting the significance of developing new technologies for environmental remediation (Bhat & Gogate, 2021).

Pharmacological and Toxicological Studies

Metabolism and Carcinogenicity Studies of Methylated Arsenicals : Research on the metabolism of inorganic arsenic into methylated species such as monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV) is crucial for understanding the toxicological impact of arsenic exposure. These studies are vital for risk assessment and developing strategies to mitigate arsenic-related health risks (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, aminomethyl groups are used in the standard names of some compounds .

Safety and Hazards

The safety and hazards would depend on the exact structure of the compound. As a general rule, amines can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for this compound would depend on its potential applications. For example, aminomethyl groups have been incorporated into other compounds to develop new types of perovskites for use in solar cells .

properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11(2)7-5-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKMUEMRNKFEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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